Methyl 3-bromo-2-chlorobenzoate: A Technical Guide for Synthetic and Medicinal Chemists
Methyl 3-bromo-2-chlorobenzoate: A Technical Guide for Synthetic and Medicinal Chemists
Introduction
Methyl 3-bromo-2-chlorobenzoate is a dihalogenated aromatic ester that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic placement of chloro and bromo substituents on the benzene ring, coupled with the methyl ester functionality, offers a platform for sequential and site-selective modifications. This makes it an important intermediate in the synthesis of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical research. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for programmed introduction of various functionalities through cross-coupling reactions, while the ester group provides a handle for further derivatization.
This in-depth guide provides a comprehensive overview of the core chemical properties, synthesis, spectroscopic characterization, reactivity, and safe handling of Methyl 3-bromo-2-chlorobenzoate. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical insights to leverage this compound's synthetic potential.
Physicochemical and Computed Properties
The fundamental properties of Methyl 3-bromo-2-chlorobenzoate are summarized below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| IUPAC Name | methyl 3-bromo-2-chlorobenzoate | [1] |
| CAS Number | 871224-19-0 | [1][2] |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| Molecular Weight | 249.49 g/mol | [1] |
| Appearance | Data not readily available; expected to be a solid. | |
| Melting Point | Data not readily available. (For reference, the precursor 3-bromo-2-chlorobenzoic acid has a melting point of 168-169 °C[3]) | |
| Boiling Point | Data not readily available. | |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | |
| XLogP3 (Computed) | 3.1 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Synthesis and Purification
The most direct and common route to Methyl 3-bromo-2-chlorobenzoate is the acid-catalyzed esterification of its corresponding carboxylic acid, 3-bromo-2-chlorobenzoic acid.
Synthetic Workflow: Fischer Esterification
The synthesis follows the classical Fischer esterification mechanism, where the carboxylic acid is reacted with an excess of alcohol (methanol) in the presence of a strong acid catalyst.
Caption: Workflow for the synthesis of Methyl 3-bromo-2-chlorobenzoate.
Detailed Experimental Protocol
This protocol is adapted from a standard procedure for the esterification of a structurally similar brominated benzoic acid.[4]
Materials:
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3-Bromo-2-chlorobenzoic acid (1.0 eq)
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Methanol (reagent grade, ~20 mL per gram of acid)
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Concentrated Sulfuric Acid (H₂SO₄, ~2-3 drops)
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Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for eluent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-chlorobenzoic acid in methanol.
-
Catalysis: Carefully add 2-3 drops of concentrated sulfuric acid to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching and Workup: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Reduce the volume of methanol under reduced pressure.
-
Neutralization: Dilute the residue with dichloromethane or ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Wash subsequently with brine.
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Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 3-bromo-2-chlorobenzoate.
Spectroscopic Characterization
While experimental spectra for Methyl 3-bromo-2-chlorobenzoate are not widely published, its structure can be confidently confirmed using standard spectroscopic methods. The following sections describe the expected spectral features based on its structure and data from analogous compounds.
| Technique | Expected Features |
| ¹H NMR | ~3.9 ppm (s, 3H): Methyl ester (-OCH₃) protons. ~7.2-7.8 ppm (m, 3H): Three distinct signals for the aromatic protons, likely exhibiting doublet of doublets or triplet patterns due to ortho and meta coupling. |
| ¹³C NMR | ~52 ppm: Methyl ester (-OCH₃) carbon. ~120-138 ppm: Six signals corresponding to the aromatic carbons. ~165 ppm: Carbonyl carbon (-C=O) of the ester. |
| IR (Infrared) | ~3000-3100 cm⁻¹: Aromatic C-H stretching. ~2950 cm⁻¹: Aliphatic C-H stretching (methyl group). ~1720-1740 cm⁻¹: Strong C=O stretching (ester carbonyl). ~1200-1300 cm⁻¹: C-O stretching. ~1000-1100 cm⁻¹: C-Cl stretching. ~550-750 cm⁻¹: C-Br stretching. |
| MS (Mass Spec.) | Molecular Ion (M⁺): A characteristic isotopic cluster around m/z 248, 250, and 252 due to the presence of both Bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and Chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes. The [M+H]⁺ adduct is predicted at m/z 248.93125.[5] |
Justification from Analogs:
-
The predicted methyl singlet around 3.9 ppm is consistent with data from Methyl 3-chlorobenzoate (3.89 ppm) and Methyl 3-bromobenzoate (3.91 ppm).[6]
-
The chemical shifts of the aromatic carbons are predicted based on the known shifts for substituted benzene rings, with carbons directly attached to halogens appearing at distinct frequencies.
-
The strong ester carbonyl stretch is a hallmark of this functional group, consistently appearing above 1700 cm⁻¹.
Chemical Reactivity and Synthetic Applications
The synthetic utility of Methyl 3-bromo-2-chlorobenzoate stems from the distinct reactivity of its three functional sites, allowing for a range of chemical transformations.
Caption: Key reaction pathways for Methyl 3-bromo-2-chlorobenzoate.
Site-Selective Cross-Coupling Reactions
The primary application of this molecule is in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond under standard Suzuki, Stille, Heck, or Buchwald-Hartwig amination conditions. This reactivity difference is crucial as it allows for selective functionalization at the C3 position (bromine) while leaving the C2 position (chlorine) intact for a subsequent, more forcing, coupling reaction. This two-step functionalization is a powerful strategy in the synthesis of polysubstituted aromatic compounds.
Ester Group Transformations
-
Hydrolysis: The methyl ester can be easily saponified using a base such as sodium hydroxide or lithium hydroxide in a water/alcohol solvent system. This regenerates the corresponding carboxylic acid, which can then be used in amide couplings or other carboxylate-specific reactions.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (3-bromo-2-chlorophenyl)methanol. This opens up another avenue for derivatization.
Role in Drug Discovery and Development
Halogen atoms are prevalent in many FDA-approved drugs, where they can modulate a molecule's pharmacokinetic and pharmacodynamic properties. They can influence metabolic stability, binding affinity, and membrane permeability. Compounds like Methyl 3-bromo-2-chlorobenzoate are valuable starting points in drug discovery campaigns because they act as "linchpin" fragments. They allow medicinal chemists to systematically explore the chemical space around a core scaffold by introducing different substituents at the halogenated positions, aiding in the development of structure-activity relationships (SAR). Its use as a reactant in the synthesis of heterocyclic compounds for therapeutic applications has been noted in patent literature.[7]
Safety and Handling
Methyl 3-bromo-2-chlorobenzoate should be handled with appropriate safety precautions in a laboratory setting.
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the material safety data sheet (MSDS) provided by the supplier before use for complete safety and handling information.
References
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PubChem. Methyl 3-bromo-2-chlorobenzoate. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Supporting Information for an unspecified article. [Link]
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Supporting Information for an unspecified article. [Link]
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Chemsrc. Methyl 2-chloro-3-nitrobenzoate | CAS#:53553-14-3. [Link]
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Chemsrc. 3-Bromo-2-chlorobenzoic acid | CAS#:56961-27-4. [Link]
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Supporting Information for an unspecified article. [Link]
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PubChem. Methyl 3-bromo-2-chlorobenzoate. National Center for Biotechnology Information. [Link]
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NIST. Benzoic acid, 3-bromo-, methyl ester. NIST Chemistry WebBook. [Link]
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PubChem. Methyl 3-bromobenzoate. National Center for Biotechnology Information. [Link]
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PubChem. Methyl 3-chlorobenzoate. National Center for Biotechnology Information. [Link]
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PubChemLite. Methyl 3-bromo-2-chlorobenzoate (C8H6BrClO2). [Link]
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NIST. Benzoic acid, 3-bromo-, methyl ester. NIST Chemistry WebBook. [Link]
- Google Patents. US20220242876A1 - Heterocyclic compounds.
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